3,5-Dimethylphenyl 2,4-dimethylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
62262-11-7 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 2,4-dimethylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-11-5-6-16(14(4)8-11)17(18)19-15-9-12(2)7-13(3)10-15/h5-10H,1-4H3 |
InChI Key |
BMAYJZCKVOIFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethylphenyl 2,4 Dimethylbenzoate and Analogous Chemical Architectures
Esterification Reactions for Direct Synthesis of Benzoate (B1203000) Esters
The direct formation of the ester bond between 2,4-dimethylbenzoic acid and 3,5-dimethylphenol (B42653) is the most straightforward route to 3,5-dimethylphenyl 2,4-dimethylbenzoate (B1242700). This transformation can be accomplished through various classical and modern chemical protocols.
The formation of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. youtube.com Numerous methods have been developed, ranging from classical acid-catalyzed reactions to modern protocols employing sophisticated coupling agents. nih.gov
Fischer-Speier Esterification: This is the most traditional method, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted toward the products. masterorganicchemistry.com This is typically achieved by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. youtube.commasterorganicchemistry.com
Modern Coupling Methods: To circumvent the often harsh conditions and equilibrium limitations of Fischer esterification, numerous modern methods have been developed. These often involve the use of coupling reagents that activate the carboxylic acid.
Carbodiimide-Mediated Esterification (Steglich Esterification): Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under mild conditions.
Other Coupling Reagents: A variety of other reagents can be used to promote esterification, including TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). organic-chemistry.org These are particularly useful for reactions involving sensitive substrates.
Acid Chloride or Anhydride Intermediates: The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride. youtube.comnih.gov These activated intermediates readily react with phenols like 3,5-dimethylphenol to form the desired aryl ester.
The table below summarizes various esterification approaches.
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, often with water removal | Inexpensive reagents, suitable for large scale masterorganicchemistry.com | Reversible, requires harsh conditions, not ideal for sensitive substrates |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC/DIC, DMAP | Room temperature | Mild conditions, high yields | Byproduct (urea) can be difficult to remove, DCC is an allergen |
| Acid Chloride Method | Carboxylic Acid, SOCl₂ or (COCl)₂; then Alcohol, Base | Two steps, often mild | High reactivity, irreversible nih.gov | Requires handling of corrosive reagents, generates HCl |
| Modern Coupling Agents (e.g., TBTU) | Carboxylic Acid, Alcohol, TBTU, Base (e.g., DIPEA) | Room temperature | Fast reactions, high yields, mild conditions organic-chemistry.org | High cost of reagents |
| Benzyne-Mediated Esterification | Carboxylic Acid, Alcohol, Benzyne Precursor | Mild conditions | Provides products under mild conditions | Limited to specific precursor availability |
The synthesis of 3,5-dimethylphenyl 2,4-dimethylbenzoate involves substrates with multiple methyl substituents, which introduces important considerations of sterics and electronics.
The rate of acid-catalyzed esterification is sensitive to steric hindrance around the carboxylic acid group. The presence of a methyl group at the ortho-position (position 2) of 2,4-dimethylbenzoic acid sterically hinders the carbonyl carbon. This steric bulk impedes the approach of the nucleophilic 3,5-dimethylphenol, potentially slowing the reaction rate compared to an unsubstituted benzoic acid. quora.com Consequently, achieving efficient esterification may require more forcing conditions (higher temperatures, longer reaction times) or the use of less sterically demanding activation reagents.
Preparation of Precursor Molecules Bearing Dimethylphenyl and Dimethylbenzoate Substructures
The synthesis of the target ester is critically dependent on the availability of its precursors: 2,4-dimethylbenzoic acid and 3,5-dimethylphenol.
2,4-Dimethylbenzoic acid is a key intermediate. nih.gov Several synthetic methods exist for its preparation, typically starting from m-xylene (B151644).
Friedel-Crafts Acylation and Haloform Reaction: m-Xylene can undergo Friedel-Crafts acylation with reagents like chloroacetyl chloride, followed by a haloform reaction to convert the resulting methyl ketone into the carboxylic acid. google.com
Carbonation of an Organometallic Reagent: A Grignard reagent can be prepared from a brominated m-xylene derivative, which is then carboxylated using carbon dioxide. google.com
Direct Carboxylation: A more direct approach involves the reaction of m-xylene with carbon dioxide in the presence of a Lewis acid catalyst like aluminum chloride. google.com
Reaction with Oxalyl Chloride: A procedure using m-xylene (or mesitylene (B46885) for mesitoic acid) and oxalyl chloride with aluminum chloride provides the corresponding benzoic acid derivative. orgsyn.org
A summary of synthetic routes to 2,4-dimethylbenzoic acid is presented below.
| Starting Material | Key Reagents | Reaction Type | Reference |
| m-Xylene | 1. Chloroacetyl chloride, AlCl₃; 2. Haloform reagents | Friedel-Crafts Acylation / Haloform | google.com |
| Bromo-m-xylene derivative | 1. Mg; 2. CO₂ | Grignard Reaction / Carboxylation | google.com |
| m-Xylene | CO₂, AlCl₃ | Direct Carboxylation | google.com |
| m-Xylene | Oxalyl chloride, AlCl₃ | Friedel-Crafts Acylation / Hydrolysis | orgsyn.org |
3,5-Dimethylphenol, also known as 3,5-xylenol, is the other essential precursor. foodb.ca It can be synthesized via several routes.
From Isophorone: A common industrial method is the gas-phase catalytic conversion of isophorone. chemicalbook.comepo.org This process involves demethylation and aromatization at high temperatures over a specialized catalyst. chemicalbook.com
From m-Xylene: A classical approach starting from m-xylene involves sulfonation, followed by caustic fusion of the resulting sulfonic acid.
Multi-step Synthesis from Xylene: A patented method describes a three-step process starting from xylene involving carbonylation to form a dimethyl acetophenone (B1666503) intermediate, followed by oxidation and hydrolysis to yield 3,5-dimethylphenol. google.com
Key synthetic pathways to 3,5-dimethylphenol are outlined in the following table.
| Starting Material | Key Reagents/Process | Reaction Type | Reference |
| Isophorone | Gas-phase over rare earth metal catalyst on alumina | Catalytic Aromatization/Demethylation | epo.org |
| 3,5-Dimethylcyclohex-2-en-1-one | Bromine, Acetic Acid; then KOH | Bromination / Aromatization | prepchem.com |
| Xylene | 1. Acylating agent, Lewis acid; 2. Peroxide; 3. Hydrolysis | Carbonylation / Oxidation / Hydrolysis | google.com |
For creating more complex analogous architectures, particularly biaryl compounds, modern cross-coupling reactions are indispensable tools. gre.ac.uk The Suzuki-Miyaura coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between aromatic rings. nih.gov
The reaction typically involves the palladium-catalyzed coupling of an organoboron species (such as a boronic acid or ester) with an aryl halide or triflate. acs.orgnih.gov This method is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov
In the context of architectures analogous to this compound, the Suzuki-Miyaura reaction could be used to synthesize di- and tri-ortho-substituted biaryls, which present significant steric challenges. acs.org The synthesis of such sterically hindered compounds often requires specialized catalytic systems. For instance, the use of palladium precatalysts bearing N-heterocyclic carbene (NHC) ligands has proven effective for coupling sterically hindered aryl chlorides with hindered boronic acids at room temperature, achieving high yields. acs.org Similarly, chiral-bridged biphenyl (B1667301) monophosphine ligands have been developed to facilitate asymmetric Suzuki-Miyaura couplings, yielding axially chiral biaryl compounds. beilstein-journals.org
This methodology provides an alternative synthetic strategy where two substituted aromatic rings are first joined via a C-C bond, after which functional groups can be introduced or modified to form an ester or other linkages, allowing for the assembly of a wide library of complex molecules. gre.ac.uk
Derivatization Strategies for Expanding the Chemical Space around the this compound Core
The chemical architecture of this compound, which features an ester linkage between two substituted aromatic rings, is analogous to that of depsides. Depsides are a class of polyketides composed of two or more hydroxybenzoic acid units joined by an ester bond. nih.gov The strategies for derivatizing these core structures often involve the introduction of new functional groups onto the aromatic rings to modulate their physicochemical and biological properties. Key functionalities include hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups.
The introduction of hydroxyl groups onto the aromatic rings is a critical derivatization strategy. The number and position of hydroxyl groups can significantly influence the molecule's properties. nih.gov A direct example of this is the synthesis of 4-Hydroxy-3,5-dimethylphenyl benzoate, a hydroxylated analog of a similar benzoate structure. researchgate.net General synthetic approaches often involve starting with precursors that already contain the desired hydroxyl groups, which may be protected during the key ester formation step and later deprotected. In the broader context of related compounds like chalcones and flavanones, which also contain substituted aromatic rings, hydroxyl groups are introduced by selecting appropriately substituted acetophenones and benzaldehydes as starting materials for condensation reactions. mdpi.comresearchgate.netnih.gov For instance, 2'-hydroxychalcones can be synthesized via Claisen-Schmidt condensation, and the use of specific bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective for synthesizing various hydroxychalcone (B7798386) derivatives. mdpi.comresearchgate.netdoaj.org
The addition of methoxycarbonyl or other carboxyl-related functionalities is another important avenue for derivatization. In depside biosynthesis, variations in structure are often achieved through the degree of methylation of hydroxyl and carboxyl groups. nih.gov Synthetic strategies can involve the direct formylation of phenols to introduce aldehyde groups, which can then be further oxidized to carboxylic acids and subsequently esterified to methoxycarbonyl groups. orgsyn.org For example, a two-step synthesis involving electrophilic aromatic substitution followed by nucleophilic aromatic substitution has been described for a hydroxylated benzoate derivative, showcasing methods to functionalize the phenyl ring. researchgate.net
Table 1: Strategies for Aromatic Ring Functionalization in Depside-like Scaffolds
| Functional Group | Synthetic Strategy | Key Reagents/Conditions | Example Precursors/Analogs | Citation |
|---|---|---|---|---|
| Hydroxyl (-OH) | Use of hydroxylated starting materials in condensation reactions. | NaOH, NaH, LiHMDS | 2'-hydroxyacetophenones, 4-hydroxy-3,5-dimethylbenzaldehyde | mdpi.comresearchgate.netresearchgate.net |
| Hydroxyl (-OH) | Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. | Pd(TFA)₂, DMSO, O₂ | 2'-hydroxydihydrochalcones | rsc.org |
| Aldehyde (-CHO) | Direct formylation of phenols. | Hexamethylenetetramine, trifluoroacetic acid | Phenols | researchgate.net |
| Methoxy (B1213986) (-OCH₃) | Incorporation via substituted starting materials. | - | 2'-hydroxy-4',6'-dimethoxyacetophenone, 4-methoxybenzaldehyde | mdpi.com |
Modification of the ester linkage in depsides and analogous structures is a key strategy for altering molecular properties such as metabolic stability. The ester bond can be susceptible to in-vivo cleavage by esterase enzymes. mdpi.com Therefore, replacing this linkage with a more robust bioisostere can lead to compounds with improved pharmacokinetic profiles. wikipedia.org
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other characteristics. mdpi.comwikipedia.org For ester linkages, common bioisosteres include amides, oxadiazoles, and triazoles. mdpi.comnih.gov For example, replacing an ester's oxygen atom with a nitrogen atom to form an amide can significantly increase the compound's duration of action, as seen in the case of procainamide (B1213733) versus procaine. wikipedia.org In another study, the ester bond in lysophospholipids was found to be highly susceptible to metabolic degradation and was successfully replaced with heteroaromatic rings, resulting in analogs with increased stability while retaining potency and receptor selectivity. nih.gov
The process of modifying the ester linkage first requires its cleavage, followed by the formation of a new bond. Various chemical methods exist for ester formation, and challenging ester couplings often require specific reagents like the Yamaguchi or Mukaiyama reagents, especially in complex natural product synthesis. rsc.org The choice of method depends on the steric hindrance and electronic properties of the acid and alcohol components. The modification can also be more subtle, such as forming a thioester, which involves replacing the ester oxygen with a sulfur atom. Such a change can impact the structural properties of the molecule.
Table 2: Bioisosteric Replacements for Ester Linkages
| Original Linkage | Bioisosteric Replacement | Rationale for Modification | Example Application Context | Citation |
|---|---|---|---|---|
| Ester (-COO-) | Amide (-CONH-) | Increase metabolic stability against esterases, alter H-bonding. | General drug design (e.g., Procainamide) | wikipedia.org |
| Ester (-COO-) | 1,2,4-Oxadiazole | Improve metabolic stability, mimic planarity and dipole moment. | Peptidomimetics, DPP-4 inhibitors | nih.gov |
| Ester (-COO-) | 1,3,4-Oxadiazole | Increase metabolic stability. | General drug design | mdpi.com |
| Ester (-COO-) | Heteroaromatic Rings | Enhance metabolic stability against degradation in blood. | Lysophospholipid analogs | nih.gov |
Chemical Reactivity and Transformation Pathways of Benzoate Esters with Dimethyl Substituted Phenyl and Benzoate Moieties
Mechanistic Investigations of Ester Hydrolysis and Transesterification
The hydrolysis of esters, a fundamental chemical transformation, can proceed through several mechanisms, the prevalence of which is dictated by reaction conditions (acidic or basic) and the substrate's structure. For sterically hindered aromatic esters like 3,5-Dimethylphenyl 2,4-dimethylbenzoate (B1242700), the substitution pattern profoundly influences the reaction pathway.
Under basic conditions, most esters hydrolyze via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. This process involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the leaving group (the phenoxide). nih.gov However, for esters with significant steric hindrance around the carbonyl group, as is the case with di-ortho-substituted benzoates, the BAC2 pathway is significantly slowed. arkat-usa.orgresearchgate.net
In such cases of extreme steric crowding, an alternative, less common mechanism, the bimolecular nucleophilic substitution at the alkyl carbon (BAL2), can become competitive or even dominant. cdnsciencepub.comyoutube.com This pathway involves the hydroxide ion attacking the methyl carbon of the alcohol moiety in an SN2 reaction, leading to the cleavage of the alkyl-oxygen bond. youtube.com Kinetic and isotopic labeling studies on highly hindered esters, such as methyl 2,4,6-tri-t-butylbenzoate, have provided unequivocal evidence for the BAL2 mechanism. cdnsciencepub.com For these esters, nucleophilic attack at the carbonyl carbon is so impeded that attack at the less hindered alkyl carbon becomes the preferred pathway. researchgate.netcdnsciencepub.com Given the methyl substitutions at the 2- and 4-positions of the benzoate (B1203000) ring and the 3- and 5-positions of the phenyl ring, 3,5-Dimethylphenyl 2,4-dimethylbenzoate presents a scenario where the BAL2 mechanism could be a plausible hydrolysis pathway under basic conditions.
Acid-catalyzed hydrolysis also involves different potential mechanisms. The common AAC2 mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. For sterically hindered esters, the AAC1 mechanism, involving the formation of an acylium ion intermediate, might occur, particularly in strongly acidic conditions. youtube.comrsc.org
Transesterification, the conversion of one ester to another by reaction with an alcohol, is also influenced by steric factors. Base-catalyzed transesterification of substituted phenyl benzoates follows a nucleophilic substitution mechanism where the reactivity is influenced by the electronic nature of the substituents. researchgate.net For hindered esters, catalysts that activate the carboxylic acid or facilitate the reaction under mild conditions may be necessary to achieve efficient conversion. inpressco.comorganic-chemistry.org
Table 1: Plausible Hydrolysis Mechanisms for Sterically Hindered Benzoate Esters
| Mechanism | Description | Conditions Favoring | Key Feature for Hindered Esters |
| BAC2 | Bimolecular Base-catalyzed Acyl-Oxygen cleavage | Standard basic hydrolysis | Rate is significantly decreased due to steric hindrance at the carbonyl carbon. arkat-usa.org |
| BAL2 | Bimolecular Base-catalyzed Alkyl-Oxygen cleavage | Basic hydrolysis | Becomes significant when the carbonyl carbon is highly hindered and the alkyl group is susceptible to SN2 attack (e.g., methyl). cdnsciencepub.com |
| AAC2 | Bimolecular Acid-catalyzed Acyl-Oxygen cleavage | Standard acidic hydrolysis | Generally slowed by steric hindrance. |
| AAC1 | Unimolecular Acid-catalyzed Acyl-Oxygen cleavage | Strongly acidic conditions | May be favored for hindered esters due to stabilization of the acylium ion intermediate. youtube.comrsc.org |
Photochemical and Oxidative Degradation Studies of Related Ester Compounds
Aromatic esters are susceptible to degradation initiated by ultraviolet (UV) light. A primary photochemical pathway for aryl esters is the photo-Fries rearrangement. wikipedia.org This reaction involves the homolytic cleavage of the ester's acyl-oxygen bond upon absorption of UV radiation, generating a radical pair within a solvent cage. conicet.gov.ar This radical pair can then recombine to form ortho- and para-hydroxy aryl ketones or escape the cage to form phenols and benzoic acid derivatives. acs.orgunipv.itrug.nl
For a compound like this compound, the expected photo-Fries products would be substituted 2-hydroxybenzophenones and 4-hydroxybenzophenones. The specific products formed and their relative yields can be influenced by the solvent and the presence of organized media like micelles. conicet.gov.aracs.org
Potential Photochemical Degradation Pathway:
Initiation: Absorption of UV light leads to homolytic cleavage of the C-O ester bond.
In-Cage Recombination: The resulting acyl and phenoxy radicals recombine at the ortho or para positions of the phenyl ring to yield hydroxybenzophenone derivatives.
Out-of-Cage Products: Radicals that diffuse out of the solvent cage can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 2,4-dimethylbenzoic acid and 3,5-dimethylphenol (B42653). acs.orgrug.nl
Oxidative degradation is another critical transformation pathway, particularly in environmental matrices where reactive oxygen species like hydroxyl radicals (•OH) are present. nih.gov Aromatic compounds are known to react with hydroxyl radicals, which can lead to the degradation of the ester. ariel.ac.ilacs.org The reaction typically proceeds via electrophilic addition of the •OH radical to the aromatic rings, forming hydroxylated intermediates. nih.govmdpi.com These intermediates can undergo further oxidation, leading to ring cleavage and mineralization. researchgate.netethz.ch
Potential Oxidative Degradation Pathway:
Hydroxyl Radical Attack: The •OH radical adds to the electron-rich dimethyl-substituted phenyl or benzoate rings.
Formation of Hydroxylated Intermediates: This addition leads to the formation of various hydroxylated isomers of the parent ester.
Ring Cleavage: Subsequent oxidation of these phenolic intermediates can open the aromatic ring, leading to the formation of aliphatic carboxylic acids. nih.gov
Identification and Characterization of Degradation Products in Complex Matrices
Identifying and characterizing the transformation products of this compound in complex matrices like soil and water is essential for understanding its environmental fate. This process typically involves a multi-step analytical approach. nih.gov
First, the target compounds and their degradation products must be extracted from the environmental matrix. For water samples, solid-phase extraction (SPE) is a common technique, while for soil and sediment, accelerated solvent extraction may be employed. researchgate.netchromatographyonline.com
The primary analytical techniques for identifying and quantifying these products are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often using tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. researchgate.netnih.gov
GC-MS: This technique is well-suited for analyzing volatile and semi-volatile degradation products, such as the parent ester, 3,5-dimethylphenol, and 2,4-dimethylbenzoic acid. researchgate.net The mass spectra provide characteristic fragmentation patterns that aid in structural elucidation. chemistrynotmystery.commdpi.com
LC-MS/MS: This method is particularly valuable for analyzing more polar and less volatile products, such as hydroxylated derivatives and acidic metabolites, without the need for chemical derivatization. researchgate.net Electrospray ionization (ESI) is a common ionization source used for this purpose. nih.gov
By comparing the mass spectra and chromatographic retention times of unknown peaks in a sample to those of authentic standards, the identity of degradation products can be confirmed. In the absence of standards, high-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of unknown compounds, allowing for tentative identification. nih.gov For instance, the detection of a compound with a mass corresponding to the addition of an oxygen atom to the parent molecule would strongly suggest the formation of a hydroxylated degradation product.
Table 2: Analytical Techniques for Degradation Product Identification
| Technique | Typical Analytes | Advantages | Reference Application |
| GC-MS | Parent ester, phenols, smaller benzoic acids | Excellent for volatile/semi-volatile compounds; extensive spectral libraries available. | Identification of photoproducts of esters on soil surfaces. researchgate.net |
| LC-MS/MS | Hydroxylated metabolites, polar degradation products | High sensitivity and specificity for polar, non-volatile compounds; suitable for complex matrices. | Quantification of monoalkyl phthalate (B1215562) ester metabolites in seawater, sediments, and biota. researchgate.net |
| High-Resolution MS | Unknown degradation products | Provides accurate mass for elemental composition determination, aiding in the identification of novel metabolites. | Non-targeted analysis of petroleum hydrocarbon degradation metabolites in groundwater. nih.gov |
Following a comprehensive search for scientific literature, it has been determined that there is no available research data regarding the biological and mechanistic activities of the specific chemical compound This compound for the topics requested.
Searches for this compound in relation to antimicrobial efficacy, inhibition of bacterial efflux pumps, bacteriostatic or bactericidal effects, anticancer potential, suppression of colorectal cancer stem cells, modulation of key intracellular signaling pathways (WNT, STAT3, NF-κB, Hedgehog, AP-1), or enzyme inhibition (ALDH1) did not yield any relevant scientific studies or findings.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as no published research on these specific biological activities for "this compound" could be located.
Biological Activities and Mechanistic Investigations of 3,5 Dimethylphenyl 2,4 Dimethylbenzoate Derivatives Excluding Clinical Data
Herbicidal Activity and Photosynthetic Inhibition
The herbicidal potential of compounds structurally related to 3,5-Dimethylphenyl 2,4-dimethylbenzoate (B1242700), particularly those possessing a disubstituted phenyl group, has been an area of scientific inquiry. The primary mode of action for many such herbicides involves the disruption of photosynthetic processes, specifically the inhibition of Photosystem II (PS II).
Interference with Photosystem II (PS II) Electron Transport
A significant number of commercial herbicides function by interrupting the photosynthetic electron transport (PET) chain in PS II. umn.eduresearchgate.net These inhibitors act by binding to the D1 protein within the PS II complex, a key component of the photosynthetic apparatus located in the thylakoid membranes of chloroplasts. pressbooks.pub This binding event physically obstructs the flow of electrons, thereby halting the production of ATP and NADPH, which are essential for carbon dioxide fixation and, consequently, plant growth. pressbooks.pub While the inhibition of photosynthesis can lead to the slow starvation of the plant, a more immediate and damaging effect is the generation of highly reactive oxygen species due to the blockage of the electron transport chain, which causes rapid cellular damage and necrosis. umn.edunih.gov
Research into a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides has provided valuable insights into the structure-activity relationships governing PS II inhibition. Within this series, compounds featuring a 3,5-dimethylphenyl group, such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, demonstrated high PET-inhibiting activity. mdpi.com This suggests that the 3,5-dimethylphenyl moiety can be a key structural feature for effective interaction with the D1 protein. The herbicidal activity of such compounds is strongly influenced by the lipophilicity and the electronic properties of the substituents on the phenyl ring. mdpi.com
Table 1: Photosynthetic Electron Transport (PET) Inhibiting Activity of Selected N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides
| Compound | Substituent Pattern | IC50 (µM) for PET Inhibition |
| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | ~10 |
| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | ~10 |
| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluoro | ~10 |
| N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-difluoro | ~10 |
Data sourced from a study on spinach chloroplasts. mdpi.com
Mechanisms of Action on Photosystem II Donor and Acceptor Sides
The inhibitory action of these compounds on PS II primarily occurs on the acceptor side. Specifically, they compete with the native plastoquinone (B1678516) (PQ) for its binding site (the QB-binding niche) on the D1 protein. nih.gov By occupying this site, the herbicide prevents the binding and subsequent reduction of plastoquinone, which is a crucial step in the electron transport chain. nih.gov This interruption of electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) is the hallmark of many PS II-inhibiting herbicides. mdpi.com
While the primary site of action is the acceptor side, some inhibitors can also have secondary effects on the donor side of PS II, which includes the water-oxidizing complex. However, for the class of compounds related to 3,5-Dimethylphenyl 2,4-dimethylbenzoate, the predominant mechanism is the disruption of electron transfer at the QB-binding site. The binding is typically non-covalent, involving interactions such as hydrogen bonds and hydrophobic interactions between the inhibitor molecule and the amino acid residues of the D1 protein. mdpi.com The specific conformation and electronic distribution of the inhibitor, dictated by its substituent groups, determine the strength and specificity of this binding, and thus its herbicidal efficacy. mdpi.com
Diuretic and Litholytic Properties
Modulation of Na+ and Cl- Ion Transport Mechanisms
The diuretic activity of many compounds is fundamentally linked to their ability to modulate the transport of sodium (Na+) and chloride (Cl-) ions in the renal tubules. By inhibiting specific ion transporters, these molecules increase the excretion of salt and water from the body. While the precise mechanisms for aromatic esters are not well-delineated, the general principle involves interference with the reabsorption of these ions from the glomerular filtrate back into the bloodstream.
Structure-Activity Relationships for Diuretic Activity
Furthermore, the steric influence of the substituent at the 4-position of the benzoic acid ring has been identified as a key determinant of diuretic potency in sulfamoylbenzoic acid diuretics. nih.gov Although this compound is not a sulfamoylbenzoic acid, these findings highlight the importance of the substitution pattern on the benzoic acid core for potential diuretic activity.
Regarding litholytic properties, which involve the dissolution of urinary calculi (stones), some natural bioactive compounds, including phenolic acids, have demonstrated anti-litholytic effects. mdpi.com The mechanisms are varied and can involve the inhibition of crystal formation and aggregation. researchgate.net While specific data for this compound is lacking, the presence of aromatic ester functionalities suggests a potential for interaction with the components of urinary stones, a hypothesis that warrants further investigation.
Broader Spectrum Enzyme Inhibitory Activities of Depside Analogs
Depsides and their analogs, a class of compounds to which this compound is structurally related, are known to exhibit a wide range of enzyme inhibitory activities. These activities stem from their diverse chemical structures, which allow them to interact with the active sites of various enzymes.
Phenyl esters, as a class, have been identified as potent inhibitors of certain proteases, such as caseinolytic protease P (ClpP). acs.org These compounds can act by forming a covalent acyl-enzyme intermediate within the active site, effectively inactivating the enzyme. acs.org The potency and selectivity of these inhibitors are highly dependent on the nature of the substituents on the phenyl ring. acs.org
Furthermore, studies on benzothiazole-phenyl analogs have revealed that modifications to the aromatic rings, such as the introduction of trifluoromethyl groups, are well-tolerated by target enzymes and can influence the inhibitory activity. nih.gov
In the context of tyrosinase inhibition, a study on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives demonstrated that the 3,5-disubstitution pattern on a phenyl ring is a key structural feature for activity. nih.gov The most potent compound in this series acted as a competitive inhibitor of tyrosinase. nih.gov This finding is particularly relevant as it highlights the potential of the 3,5-dimethylphenyl moiety in this compound to serve as a scaffold for designing inhibitors of other enzymes.
Table 2: Examples of Enzyme Inhibition by Structurally Related Compounds
| Compound Class / Derivative | Target Enzyme | Mode of Inhibition |
| Phenyl esters | Caseinolytic protease P (ClpP) | Covalent acylation of the active site |
| 3,5-dihydroxybenzoyl-hydrazineylidene derivatives | Tyrosinase | Competitive inhibition |
| Benzothiazole-phenyl analogs | Soluble epoxide hydrolase (sEH), Fatty acid amide hydrolase (FAAH) | Dual inhibition |
The structure-activity relationships derived from these studies underscore the importance of the substitution patterns on the aromatic rings for determining the potency and selectivity of enzyme inhibition. The presence of two distinct substituted phenyl rings in this compound offers a versatile scaffold that could potentially interact with a variety of enzyme active sites, suggesting a broad potential for enzyme inhibitory activity that warrants further exploration.
Applications in Advanced Materials and Analytical Methodologies
Integration into Polymeric Materials (e.g., Poly(phenylenevinylene) Derivatives for Optoelectronic Applications)
Poly(p-phenylenevinylene) (PPV) and its derivatives are a class of conjugated polymers extensively researched for their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic and physical properties of PPV-type polymers, such as solubility, bandgap, and charge carrier mobility, are highly dependent on the chemical structure of the polymer backbone and, crucially, on the nature of the side chains attached to it.
The synthesis of PPV derivatives is often accomplished through various precursor routes or cross-coupling reactions like the Gilch, Heck, or Wittig-Horner polymerizations. A key strategy for tuning the properties of these materials is "side-chain engineering," where different functional groups are incorporated to modify the polymer's characteristics. For instance, long alkyl or alkoxy side chains are commonly introduced to improve solubility in common organic solvents, which is essential for processing and fabricating thin films for devices. Ester groups can also be incorporated into the side chains of conjugated polymers to influence their electronic properties and solubility.
While the modification of conjugated polymers with various aromatic ester side chains is a known strategy, a specific, documented role for 3,5-Dimethylphenyl 2,4-dimethylbenzoate (B1242700) in the synthesis or functionalization of Poly(phenylenevinylene) derivatives for optoelectronic applications is not prominently featured in publicly available scientific literature. However, the constituent part, 2,4-Dimethylbenzoic acid, is noted as a versatile intermediate in the synthesis of polymers, where it can be used to enhance thermal stability and mechanical properties. chemimpex.com The application of such aromatic structures highlights the general principle that tailoring the side chains is a critical method for developing new polymeric materials for optoelectronics. mdpi.com
Role in Chiral Separations as Components of Chiral Stationary Phases (CSPs)
While 3,5-Dimethylphenyl 2,4-dimethylbenzoate itself is not the direct component, its structural motif, the 3,5-dimethylphenyl group, is of paramount importance in the field of enantioselective chromatography. This group is a fundamental building block for one of the most successful and widely used classes of Chiral Stationary Phases (CSPs): polysaccharide-based CSPs.
Specifically, cellulose (B213188) and amylose (B160209) derivatized with 3,5-dimethylphenylcarbamate groups are commercially available and extensively used for the separation of enantiomers. In these CSPs, the polysaccharide backbone (cellulose or amylose) is chemically modified by reacting its hydroxyl groups with 3,5-dimethylphenyl isocyanate, leading to the formation of carbamate (B1207046) linkages. The resulting material, such as Cellulose tris(3,5-dimethylphenylcarbamate) (CTDMPC), is then coated onto a silica (B1680970) support.
The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes between the chiral analyte and the CSP. The 3,5-dimethylphenyl groups play a critical role in this process. They contribute to the chiral environment of the stationary phase through a combination of interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. The methyl groups at the 3 and 5 positions create steric hindrance and well-defined chiral grooves or cavities on the polymer surface, forcing the enantiomers of an analyte to interact differently with the stationary phase, thus enabling their separation.
These CSPs have demonstrated broad applicability for the separation of a wide range of chiral compounds, including many pharmaceuticals. rsc.orgdavidlu.net Research has shown their effectiveness in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) as well as in supercritical fluid chromatography (SFC). chemimpex.comresearchgate.net The choice of mobile phase and other chromatographic conditions can be optimized to achieve baseline separation for various classes of analytes.
| Chiral Stationary Phase | Technique | Analytes Separated | Key Findings | Reference |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | HPLC | Various racemates | Demonstrated high enantioselective resolution. Performance is influenced by the degree of substitution on the cellulose and the type of silica gel used. | nih.gov |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Supercritical Fluid Chromatography (SFC) | 21 different pharmaceutical drugs (e.g., β-blockers) | SFC often yielded better enantioresolution and shorter analysis times compared to HPLC with the same stationary phase. | researchgate.net |
| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | HPLC | Oxyphene optical isomers | The method was capable of accurately determining the optical purity of each enantiomer, even at levels as low as 0.1%. | rsc.org |
| Cellulose tris(3,5-dimethylphenylcarbamate) | HPLC (Normal and Reversed-Phase) | Structurally different disubstituted binaphthyls | The reversed-phase separation mode was found to be more suitable for the enantioresolution of most of the binaphthyl analytes tested. | chemimpex.com |
Development of Analytical Methods for Impurity Profiling and Stability-Indicating Assays (Contextualized to Related Pharmaceutical Compounds)
In the pharmaceutical industry, ensuring the purity and stability of active pharmaceutical ingredients (APIs) and finished drug products is a critical requirement mandated by regulatory authorities like the US Food and Drug Administration (FDA) and guided by the International Council for Harmonisation (ICH) guidelines. nih.govsigmaaldrich.com This involves the development of sophisticated analytical methods for impurity profiling and stability-indicating assays.
Impurity profiling is the identification and quantification of all potential and actual impurities present in a drug substance or product. mdpi.comsigmaaldrich.com These impurities can arise from various sources, including the synthesis process (process-related impurities), degradation of the drug over time (degradation products), or the formulation process. mdpi.comnih.gov A compound like this compound could potentially be a process-related impurity if its precursors, 3,5-dimethylphenol (B42653) and 2,4-dimethylbenzoic acid, are used in the synthesis of an API.
A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and selectively quantify the API in the presence of its degradation products, impurities, and excipients. researchgate.net The development of a SIAM requires forced degradation (stress testing) studies. In these studies, the drug substance is subjected to harsh conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to intentionally generate degradation products. researchgate.net This helps to understand the degradation pathways and ensures that the analytical method can separate all degradation products from the main API peak.
The primary technique for both impurity profiling and stability-indicating assays is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or Mass Spectrometry (LC-MS). ecust.edu.cngoogle.com If this compound were an impurity or degradation product of a pharmaceutical compound, an HPLC method would be developed to separate it from the API and other related substances. The method validation would demonstrate its specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results.
| Stress Condition | Typical Reagents and Conditions | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature or elevated (e.g., 60-80 °C) | To test for lability to acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or elevated (e.g., 60-80 °C) | To test for lability to alkaline conditions, especially for esters and amides. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature | To test for susceptibility to oxidation. |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) in an oven | To evaluate the solid-state thermal stability of the drug substance. |
| Photolytic Degradation | Exposure to UV and visible light (e.g., ICH option 1 or 2) | To assess the drug's sensitivity to light. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlation of Aromatic Substituent Patterns with Biological Activities
The biological activity of phenyl benzoates is significantly influenced by the substitution patterns on their aromatic rings. While specific studies on 3,5-Dimethylphenyl 2,4-dimethylbenzoate (B1242700) are not extensively available, research on analogous compounds provides a framework for understanding its potential bioactivity. The presence and position of methyl groups, as seen in this compound, can modulate various biological effects, including antimicrobial, antioxidant, and anticancer properties.
The antimicrobial activity of substituted salicylanilides, which share a similar structural motif, has been shown to be dependent on the nature and position of substituents. For instance, certain substituted benzoates have demonstrated potent inhibition of Mycobacterium tuberculosis, including multidrug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μM. nih.gov Gram-positive bacteria have also shown susceptibility to some derivatives. nih.gov The dimethyl substitution pattern on both the phenyl and benzoate (B1203000) rings of 3,5-Dimethylphenyl 2,4-dimethylbenzoate likely influences its lipophilicity and steric hindrance, which are critical factors in traversing bacterial cell membranes and interacting with molecular targets.
In the context of anticancer properties, studies on other phenyl benzoate derivatives have indicated that their cytotoxic effects on cancer cell lines are structure-dependent. rsc.orgresearchgate.net The substitution pattern can affect the molecule's ability to induce apoptosis or inhibit cell growth. rsc.org For example, some phenyl benzoate derivatives have shown marked cell-growth inhibition at micromolar concentrations. rsc.org The specific 2,4- and 3,5-dimethyl substitution may confer a degree of selectivity towards certain cancer cell lines, a hypothesis that warrants further investigation.
Table 1: Biological Activities of Related Substituted Phenyl Benzoates
| Compound Class | Biological Activity | Key Structural Features | Reference |
|---|---|---|---|
| Substituted Salicylanilides | Antimicrobial (Mycobacterium tuberculosis) | Halogen and trifluoromethyl substitutions | nih.gov |
| Phenyl Benzoate Derivatives | Anticancer (A549 human lung cancer cells) | Terminal hydroxyl groups and dimerization | rsc.org |
Stereochemical Considerations and Chiral Recognition Mechanisms in Related Compounds
While this compound is an achiral molecule, the principles of stereochemistry and chiral recognition are pertinent when considering its interactions within a chiral biological environment or its potential as a scaffold for chiral derivatives. The introduction of chiral centers, for instance, through substitution on the methyl groups or the aromatic rings, could lead to enantiomers with distinct biological activities.
The basis of chiral recognition lies in the formation of diastereomeric complexes between a chiral receptor and a chiral substrate, driven by differences in Gibbs free energy. nih.gov Synthetic receptors have been designed to recognize chiral carboxylates, a class of compounds related to the benzoate moiety of the title compound. nih.gov These receptors often utilize hydrogen bonding and other non-covalent interactions to differentiate between enantiomers. nih.gov
In the context of chromatography, cellulose-based chiral stationary phases (CSPs) have demonstrated the ability to resolve enantiomers of various compounds, including those with benzoate structures. mdpi.comnih.gov The chiral recognition mechanism of these CSPs is influenced by the substituents on the phenyl groups of the benzoate moieties. mdpi.com For instance, the introduction of a methyl group at the 4-position of the phenyl benzoate selector in cellulose (B213188) tris(4-methylbenzoate) enhances its chiral recognition ability. mdpi.comnih.gov This is attributed to the electron-donating nature of the methyl group, which can stabilize the interactions with the analyte. mdpi.com
The potential for this compound to interact with chiral biological molecules, such as enzymes or receptors, would be governed by its three-dimensional conformation and the spatial arrangement of its methyl groups. These groups can create specific steric and hydrophobic interactions that could lead to preferential binding to one enantiomer of a chiral partner.
Correlation of Structural Features with Spectroscopic Signatures and Reactivity Profiles
The structural features of this compound, particularly the substitution pattern of the methyl groups on the aromatic rings, are expected to give rise to distinct spectroscopic signatures and influence its chemical reactivity.
Spectroscopic Signatures:
In mass spectrometry, the fragmentation pattern of this compound would be characteristic of its structure. For the related compound, methyl 3,5-dimethylbenzoate (B1240308), the mass spectrum shows prominent peaks corresponding to the molecular ion and fragments resulting from the loss of the methoxy (B1213986) group and subsequent rearrangements. nih.gov For this compound, one would expect to observe a molecular ion peak and significant fragments corresponding to the 3,5-dimethylphenoxide and 2,4-dimethylbenzoyl cations.
The crystal structure of related compounds, such as methyl 3,5-dimethylbenzoate, reveals details about molecular packing and intermolecular interactions. nih.gov In its crystalline form, methyl 3,5-dimethylbenzoate molecules are organized into strands through C—H⋯O=C hydrogen bonds. nih.gov The dihedral angle between the carboxyl group and the benzene (B151609) ring is a key structural parameter that can influence the molecule's properties. nih.gov
Reactivity Profiles:
The reactivity of phenyl benzoates is largely dictated by the electronic effects of the substituents on both aromatic rings. The ester linkage is susceptible to nucleophilic attack, and the rate of this reaction is influenced by the nature of the leaving group (the phenoxide part) and the electrophilicity of the carbonyl carbon (influenced by the benzoate part).
Kinetic studies on the nucleophilic substitution reactions of substituted phenyl benzoates have shown that the reaction mechanism can be finely tuned by the substituents. nih.gov The Hammett equation is often used to correlate the reaction rates with the electronic properties of the substituents. libretexts.org The methyl groups in this compound are electron-donating, which would decrease the electrophilicity of the carbonyl carbon and make the 3,5-dimethylphenoxide a slightly better leaving group compared to an unsubstituted phenoxide.
In electrophilic aromatic substitution reactions, the ester group is deactivating and meta-directing. ma.edu Therefore, for the benzoate ring of this compound, electrophilic attack would be directed to the 3- and 5-positions relative to the ester group. However, the presence of two activating methyl groups at the 2- and 4-positions will strongly direct incoming electrophiles to the remaining open positions on that ring. On the phenyl ring, the ester oxygen is an activating, ortho-, para-directing group, while the two methyl groups are also activating and ortho-, para-directing. The combined effect of these groups would lead to a complex reactivity pattern in electrophilic aromatic substitution reactions.
Table 2: Predicted Spectroscopic and Reactivity Characteristics of this compound
| Property | Predicted Characteristic | Basis for Prediction |
|---|---|---|
| Mass Spectrum | Molecular ion peak and fragments corresponding to 3,5-dimethylphenoxide and 2,4-dimethylbenzoyl cations. | Analysis of fragmentation patterns of related benzoate esters. nih.gov |
| Crystal Structure | Formation of specific intermolecular interactions, such as C—H⋯O hydrogen bonds, influencing crystal packing. | Crystal structure analysis of methyl 3,5-dimethylbenzoate. nih.gov |
| Nucleophilic Acyl Substitution | The ester is susceptible to nucleophilic attack, with the rate influenced by the electron-donating methyl groups. | Kinetic studies on substituted phenyl benzoates. nih.gov |
Conclusion and Future Perspectives in the Research of 3,5 Dimethylphenyl 2,4 Dimethylbenzoate and Its Analogs
Synthesis of Key Research Findings and Contributions
A thorough review of scientific literature and chemical databases reveals a striking absence of specific research dedicated to 3,5-Dimethylphenyl 2,4-dimethylbenzoate (B1242700). Unlike its structural relatives, such as 2,4-dimethylphenyl benzoate (B1203000) and 3,5-dimethylphenyl benzoate, which have been synthesized and characterized, the target compound of this article remains a theoretical entity within the published scientific record.
The primary contribution of the current analysis is, therefore, the definitive identification of this knowledge void. While general principles of organic chemistry allow for the postulation of its synthesis—most likely through the esterification of 3,5-dimethylphenol (B42653) with 2,4-dimethylbenzoic acid or its more reactive acyl chloride derivative—no experimental data has been published to confirm its successful preparation, yield, or purification. Standard esterification methods, such as Fischer-Speier esterification, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), could theoretically be employed. However, the potential for steric hindrance from the methyl groups on both the phenol (B47542) and the benzoic acid moieties might necessitate specific catalytic systems or harsher reaction conditions.
Identification of Research Gaps and Unexplored Applications
The absence of foundational research on 3,5-Dimethylphenyl 2,4-dimethylbenzoate means that all aspects of its chemical and physical identity represent significant research gaps. The following table summarizes the complete lack of available experimental data.
| Property Category | Specific Data Points Missing |
| Chemical Synthesis | Optimized reaction conditions, catalyst selection, reaction yield, purification methods. |
| Spectroscopic Data | Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS) for structural confirmation. |
| Physical Properties | Melting point, boiling point, density, solubility in various solvents, crystalline structure (X-ray crystallography). |
| Thermal Properties | Thermal stability (Thermogravimetric Analysis - TGA), phase transition temperatures (Differential Scanning Calorimetry - DSC). researchgate.net |
| Electronic Properties | UV-Vis absorption/emission spectra, refractive index. |
| Biological Activity | No screening has been performed to assess potential applications in pharmacology, agriculture, or other life sciences. |
| Material Applications | Potential use as a plasticizer, a component in liquid crystals, a fragrance, or a monomer for high-performance polymers remains entirely unexplored. |
The lack of this fundamental data precludes any exploration of its potential applications. Aromatic esters as a class are valued for their thermal stability and are sometimes investigated as phase change materials for thermal energy storage. researchgate.netmdpi.com However, without basic thermal analysis, the suitability of this compound for such applications cannot be determined.
Proposed Directions for Future Academic and Industrial Research Endeavors
Given the complete absence of data, the future research directions for this compound are clear and foundational. The following steps are proposed as a roadmap for both academic and industrial researchers.
Chemical Synthesis and Optimization: The immediate first step is the development of a reliable and efficient synthesis protocol. A comparative study of different esterification methods would be valuable. For instance, comparing the direct acid-catalyzed reaction of 3,5-dimethylphenol and 2,4-dimethylbenzoic acid with a two-step process involving the conversion of the acid to 2,4-dimethylbenzoyl chloride followed by reaction with the phenol. youtube.comkhanacademy.org
Structural Elucidation and Characterization: Once synthesized and purified, the compound must be rigorously characterized using modern analytical techniques. This includes:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry: To determine the exact molecular weight and fragmentation pattern.
IR Spectroscopy: To identify the characteristic ester carbonyl functional group.
X-ray Crystallography: To determine the precise three-dimensional arrangement of the atoms in the solid state, providing insights into intermolecular interactions.
Investigation of Physicochemical Properties: A systematic evaluation of its fundamental properties should be undertaken. This would involve measuring its melting and boiling points, solubility profiles, and thermal stability. These data points are crucial for determining its potential handling, storage, and application conditions.
Exploratory Screening for Applications: With a foundational understanding of the compound, research can branch into exploring its potential uses.
Materials Science: Investigate its properties as a potential monomer for polyesters, a high-temperature solvent, or a plasticizer. Its thermal properties could be compared to other known aromatic esters to assess its potential in thermal energy storage applications. mdpi.com
Agrochemical and Pharmaceutical Screening: While speculative, many aromatic esters possess biological activity. The compound could be entered into screening libraries to test for herbicidal, insecticidal, antifungal, or other pharmacological activities.
The study of this compound currently represents a blank slate for the scientific community. Its synthesis and characterization would be a valuable, albeit fundamental, contribution to the field of organic chemistry. Subsequent explorations of its properties could lead to the discovery of novel applications, underscoring the importance of investigating even the seemingly simple, unexplored corners of chemical space.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,5-Dimethylphenyl 2,4-dimethylbenzoate, and how can reaction efficiency be optimized?
- Methodology : Use acid-catalyzed esterification between 3,5-dimethylphenol and 2,4-dimethylbenzoyl chloride. Optimize conditions (e.g., 1.2:1 molar ratio of phenol to acyl chloride, 0.1% p-toluenesulfonic acid catalyst, reflux in anhydrous toluene at 110°C for 6–8 hours). Monitor via TLC or HPLC .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Primary Methods :
- NMR Spectroscopy : Analyze and NMR to confirm ester linkage (e.g., carbonyl resonance at ~168–170 ppm) and aromatic substitution patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 284.3) .
Q. How can researchers address low solubility of this compound in aqueous systems during biological assays?
- Strategies : Use co-solvents like DMSO (≤1% v/v) or prepare stock solutions in ethanol. For in vitro studies, employ surfactants (e.g., Tween-80) or lipid-based carriers. Validate solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What role does this compound play in organometallic catalysis, and how does its structure influence ligand design?
- Applications : The 3,5-dimethylphenyl group enhances steric bulk and electron-donating properties in phosphine ligands (e.g., 3,5-Xyl-SKEWPHOS), improving enantioselectivity in asymmetric hydrogenation .
- Design Insights : Substituent positioning affects metal coordination geometry. Computational modeling (DFT) can predict ligand-metal interaction strengths .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Approach :
Validate assay conditions (e.g., cell line variability, incubation time).
Compare purity levels (>98% vs. technical grade) using HPLC .
Replicate studies with standardized protocols (e.g., OECD guidelines for cytotoxicity) .
- Example : Discrepancies in IC values for enzyme inhibition may arise from differences in substrate concentrations or buffer pH .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methods :
- Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) via regioselective Friedel-Crafts acylation .
- Evaluate biological activity (e.g., anti-inflammatory assays using COX-2 inhibition) and correlate with electronic (Hammett σ) and steric (Taft E) parameters .
Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reaction systems?
- Tools :
- Molecular Dynamics (MD) : Simulate solvation effects and transition states in ester hydrolysis.
- Docking Studies : Predict binding affinities for enzyme targets (e.g., lipases) using AutoDock Vina .
Methodological Notes
- Synthesis Optimization : For scale-up, replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Data Reproducibility : Use NIST-validated reference standards for analytical calibration .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., acyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
